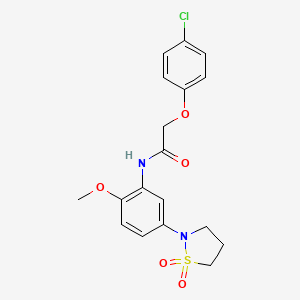
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide, also known as PF-06282999, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. It belongs to the class of drugs called selective androgen receptor modulators (SARMs) and has been shown to have potential therapeutic applications in the field of oncology, neurology, and musculoskeletal disorders.
Aplicaciones Científicas De Investigación
Trifluoromethylation Reactions
Trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic trifluoromethylating agent, has recently found a novel application as a trifluoromethyl radical precursor. Researchers have discovered that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, enabling the S-trifluoromethylation of thiophenols. This breakthrough allows for the introduction of trifluoromethyl groups into organic molecules, expanding the toolbox for synthetic chemists .
Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
The compound can serve as a precursor for the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Starting from commercially available 4-chloro-3,5-difluorobenzonitrile, a reaction sequence involving nitration, selective reduction, diazotization, and chlorination leads to the desired product. This acid derivative has potential applications in pharmaceuticals and agrochemicals .
Alpha-Bromoketone Synthesis
Researchers have developed a versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone. The compound can be a valuable starting material for this transformation. Alpha-bromoketones find applications in various synthetic processes, including the construction of complex molecules and drug intermediates .
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-15-9-7-14(8-10-15)17-11-12-20(27)25(24-17)13-3-6-19(26)23-18-5-2-1-4-16(18)22/h1-2,4-5,7-12H,3,6,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZXCBZGDTANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2618615.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2618619.png)

![N-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2618621.png)
![N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2618623.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)


![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)

